molecular formula C16H28O3 B14352247 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one CAS No. 92446-03-2

6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one

Cat. No.: B14352247
CAS No.: 92446-03-2
M. Wt: 268.39 g/mol
InChI Key: KAQDZZIQWYBTTN-UHFFFAOYSA-N
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Description

6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is an organic compound with a unique structure that includes a hydroxymethyl group, a methylidene group, and a nonyloxanone ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one can be achieved through several synthetic routes. One common method involves the reaction of a suitable aldehyde with a ketone in the presence of a base to form the oxanone ring. The hydroxymethyl group can be introduced through hydroxymethylation reactions, typically using formaldehyde in a basic medium .

Industrial Production Methods

Industrial production of this compound may involve large-scale hydroxymethylation processes, where formaldehyde is reacted with the precursor compounds under controlled conditions to ensure high yield and purity. The reaction conditions, such as temperature, pressure, and pH, are optimized to maximize the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one undergoes various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid.

    Reduction: The oxanone ring can be reduced to form the corresponding alcohol.

    Substitution: The methylidene group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Substituted oxanones with various functional groups.

Scientific Research Applications

6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one involves its interaction with specific molecular targets and pathways. The hydroxymethyl group can undergo phosphorylation, leading to the activation of the compound. The oxanone ring can interact with enzymes and receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-(Hydroxymethyl)-3-methylidene-6-nonyloxan-2-one is unique due to its combination of functional groups and ring structure, which confer specific chemical reactivity and biological activity

Properties

CAS No.

92446-03-2

Molecular Formula

C16H28O3

Molecular Weight

268.39 g/mol

IUPAC Name

6-(hydroxymethyl)-3-methylidene-6-nonyloxan-2-one

InChI

InChI=1S/C16H28O3/c1-3-4-5-6-7-8-9-11-16(13-17)12-10-14(2)15(18)19-16/h17H,2-13H2,1H3

InChI Key

KAQDZZIQWYBTTN-UHFFFAOYSA-N

Canonical SMILES

CCCCCCCCCC1(CCC(=C)C(=O)O1)CO

Origin of Product

United States

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